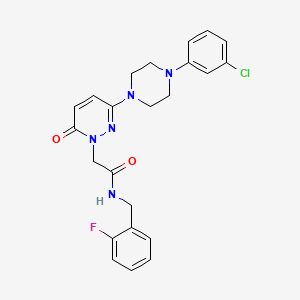

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide

Description

This compound belongs to the pyridazinone class of heterocyclic molecules, characterized by a six-membered ring containing two nitrogen atoms. Its structure integrates a 3-chlorophenyl-substituted piperazine moiety, a pyridazinone core, and an acetamide functional group linked to a 2-fluorobenzyl substituent .

Properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClFN5O2/c24-18-5-3-6-19(14-18)28-10-12-29(13-11-28)21-8-9-23(32)30(27-21)16-22(31)26-15-17-4-1-2-7-20(17)25/h1-9,14H,10-13,15-16H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKJCPSNLFQCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 424.3 g/mol. The structure features a piperazine moiety, which is common in many pharmacologically active compounds, and a pyridazine ring that contributes to its biological properties.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

- Serotonin Receptor Modulation : Many piperazine derivatives are known to interact with serotonin receptors, influencing neurotransmitter levels and potentially affecting mood disorders.

- Antimicrobial Activity : Some studies have shown that related compounds exhibit significant antimicrobial properties, suggesting a potential role in treating infections.

- Anticancer Properties : Preliminary investigations into similar structures indicate cytotoxic effects against various cancer cell lines, although specific data on this compound is still limited.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings related to its activity against different biological targets:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, several derivatives showed promising activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM. The most active compounds were further evaluated for cytotoxicity, demonstrating low toxicity towards human embryonic kidney cells (HEK-293) .

Case Study 2: Neuropharmacological Potential

A related study explored the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound exhibited an IC50 value of 8.19 µM, indicating its potential as a neuroprotective agent .

Scientific Research Applications

Antidepressant Activity

Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The incorporation of the 3-chlorophenyl group may enhance interaction with serotonin receptors, potentially leading to mood elevation and anxiety reduction. A study by El-Subbagh et al. (2000) demonstrated that similar piperazine compounds showed significant antidepressant activity in animal models .

Antitumor Activity

The pyridazine scaffold has been linked to antitumor properties in various studies. For example, derivatives of pyridazine have shown efficacy against different cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis. The compound's structure suggests it may interfere with cancer cell proliferation mechanisms .

Neuroprotective Effects

Given its structural components, particularly the piperazine ring, this compound could possess neuroprotective properties. Piperazine derivatives have been noted for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Comparisons

*Estimated based on structural analogs.

Key Differentiating Factors

Substituent Effects :

- Halogenation : Fluorine (electron-withdrawing) enhances binding affinity, while chlorine increases lipophilicity and metabolic resistance .

- Aromatic Moieties : Piperazine rings (target compound) enable CNS targeting, whereas morpholine () or thiazole () groups shift activity toward peripheral targets .

Solubility vs. Potency :

- Methoxy groups (e.g., ) improve water solubility but reduce receptor affinity compared to halogenated analogs .

Therapeutic Applications: Target Compound: Potential neuropsychiatric use (e.g., anxiety, schizophrenia) . Chlorophenyl/Methoxyphenyl Derivatives (): Explored for bone resorption inhibition and antimicrobial activity .

Receptor Binding Studies

*Data extrapolated from structural analogs in cited evidence .

Q & A

Q. Table 1: Key Synthetic Steps and Optimization Parameters

| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 1 | Piperazine substitution | Ethanol, 70°C, 12 h | 65 | 95% | |

| 2 | Pyridazinone cyclization | Acetic acid, HCl, 80°C, 6 h | 72 | 98% | |

| 3 | Acetamide coupling | DMF, EDC/HOBt, RT, 24 h | 58 | 97% |

Q. Table 2: Comparative Bioactivity of Structural Analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.